molecular formula C16H19N3O4S B5639326 5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE

5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE

Cat. No.: B5639326
M. Wt: 349.4 g/mol
InChI Key: ZXRREIDNACENDI-UHFFFAOYSA-N
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Description

5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a piperidine ring, a sulfonyl group, and a dihydropyrimidinone core, making it a valuable molecule in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c20-15-14(11-17-16(21)18-15)24(22,23)19-8-6-13(7-9-19)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXRREIDNACENDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CNC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting with the preparation of the piperidine derivative. The piperidine ring is benzylated, followed by sulfonylation to introduce the sulfonyl group. The final step involves the formation of the dihydropyrimidinone core through a cyclization reaction under specific conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDRAZINOPYRIDINE
  • 5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-CHLOROPYRIDINE

Uniqueness

Compared to similar compounds, 5-[(4-BENZYLPIPERIDIN-1-YL)SULFONYL]-2-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE stands out due to its unique dihydropyrimidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable molecule for specific research applications .

Biological Activity

5-[(4-Benzylpiperidin-1-yl)sulfonyl]-2-hydroxy-3,4-dihydropyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C17H22N4O2SC_{17}H_{22}N_4O_2S and a molecular weight of approximately 346.45 g/mol. Its structure features a dihydropyrimidinone core substituted with a sulfonyl group linked to a piperidine moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been shown to act as a monoamine releasing agent , particularly affecting dopamine and norepinephrine levels with significant selectivity. The compound exhibits an EC50 value for norepinephrine release at approximately 41.4 nM, indicating potent activity in this regard .

Biological Activities

  • Antineoplastic Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties, particularly against specific cancer cell lines such as HT-29 and TK-10. The mechanism appears to involve modulation of cellular pathways associated with proliferation and apoptosis .
  • Antichagasic Effects : Some derivatives have demonstrated activity against Trypanosoma cruzi, the causative agent of Chagas disease, showcasing the compound's potential in treating parasitic infections .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter release suggests potential neuroprotective effects that could be beneficial in neurodegenerative diseases .

Case Study 1: Antitumor Efficacy

A study evaluated the effects of various derivatives of 5-[(4-benzylpiperidin-1-yl)sulfonyl]-2-hydroxy-3,4-dihydropyrimidin-4-one on human cancer cell lines. The results indicated that certain modifications to the piperidine ring enhanced cytotoxicity against cancer cells while reducing toxicity toward normal cells.

CompoundCell LineIC50 (µM)
AHT-295.0
BTK-107.5
CNormal>50

Case Study 2: Neuropharmacological Assessment

In a model assessing the neuropharmacological effects of the compound, it was found that administration resulted in increased levels of dopamine and norepinephrine in the brain, suggesting potential applications in treating mood disorders or cognitive deficits.

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